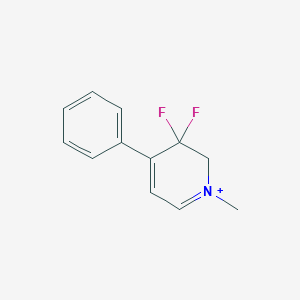
3,3-Difluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of two fluorine atoms, a methyl group, and a phenyl group attached to a dihydropyridin-1-ium core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium typically involves multi-step organic reactions. One common method includes the fluorination of precursor compounds using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired products. For instance, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluorinated ketones or aldehydes, while reduction may produce difluorinated alcohols.
Scientific Research Applications
3,3-Difluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism by which 3,3-Difluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Difluoro-2-phenyl-3-methylcyclopropane
- 4,4-Difluoro-1-phenyl-1,3-butanedione
Uniqueness
3,3-Difluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium is unique due to its specific arrangement of fluorine atoms and the presence of a dihydropyridin-1-ium core
Properties
CAS No. |
651321-27-6 |
|---|---|
Molecular Formula |
C12H12F2N+ |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
3,3-difluoro-1-methyl-4-phenyl-2H-pyridin-1-ium |
InChI |
InChI=1S/C12H12F2N/c1-15-8-7-11(12(13,14)9-15)10-5-3-2-4-6-10/h2-8H,9H2,1H3/q+1 |
InChI Key |
NUHJKJFNSPDPJA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=C(C(C1)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


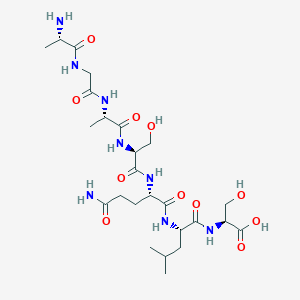
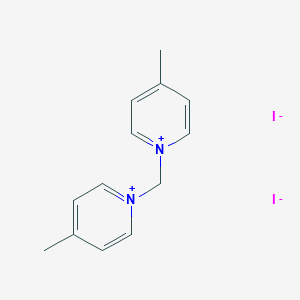

![2-[(Benzenesulfonyl)methyl]oct-2-enenitrile](/img/structure/B12586227.png)
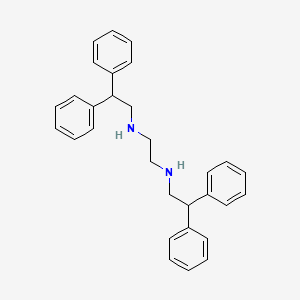
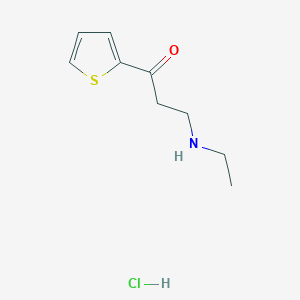
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)-](/img/structure/B12586253.png)
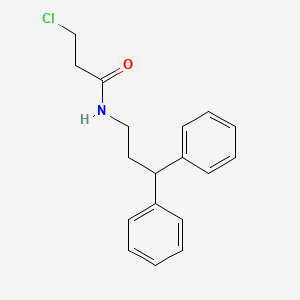
![Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B12586263.png)
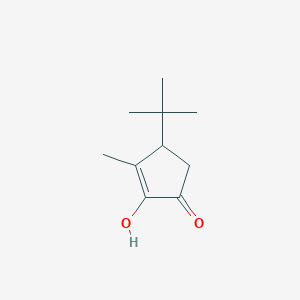

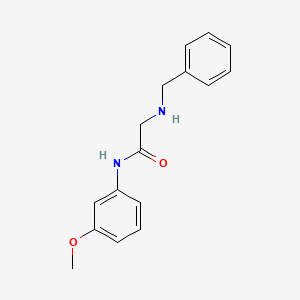
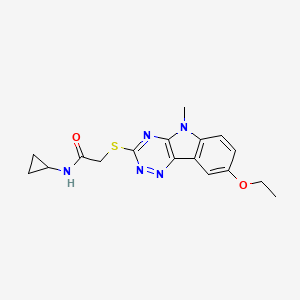
![2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]-](/img/structure/B12586286.png)
